molecular formula C20H20N6O B2445541 N6-(2-methoxyphenyl)-1-methyl-N4-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 896005-25-7

N6-(2-methoxyphenyl)-1-methyl-N4-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Numéro de catalogue: B2445541
Numéro CAS: 896005-25-7
Poids moléculaire: 360.421
Clé InChI: VYJARPHJBXKTCX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N6-(2-methoxyphenyl)-1-methyl-N4-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties .

Propriétés

IUPAC Name

6-N-(2-methoxyphenyl)-1-methyl-4-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O/c1-13-8-4-5-9-15(13)22-18-14-12-21-26(2)19(14)25-20(24-18)23-16-10-6-7-11-17(16)27-3/h4-12H,1-3H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJARPHJBXKTCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)NC4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N6-(2-methoxyphenyl)-1-methyl-N4-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the reaction of appropriate pyrazole and pyrimidine derivatives under specific conditions. One common method includes the use of chloromethyl derivatives and diethylisopropylamine in toluene, followed by refluxing for an extended period .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

N6-(2-methoxyphenyl)-1-methyl-N4-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The compound belongs to the pyrazolo[3,4-d]pyrimidine family, characterized by a unique structure that enhances its biological activity. The synthesis typically involves multi-step organic reactions that allow for the introduction of specific substituents on the pyrazolo[3,4-d]pyrimidine core. Common methods include:

  • Starting Materials : Utilizing aromatic amines and appropriate halides.
  • Reaction Conditions : Employing palladium catalysts and controlled temperature and pressure to facilitate substitution reactions.

The molecular formula is C21H22N6OC_{21}H_{22}N_{6}O, with a molecular weight of approximately 374.448 g/mol. The compound's structural features contribute to its interaction with various biological targets.

Antimicrobial Properties

Research indicates that N6-(2-methoxyphenyl)-1-methyl-N4-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exhibits promising antimicrobial properties. It has been shown to inhibit the growth of various pathogens, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

The compound has garnered attention for its anticancer properties. Studies have demonstrated its ability to inhibit specific enzymes involved in cancer cell proliferation. Notably, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in inflammation and cancer progression. This mechanism positions it as a candidate for further investigation in cancer therapeutics.

Anti-inflammatory Effects

Given its interaction with COX enzymes, the compound shows potential applications in managing inflammatory conditions. Its ability to modulate inflammatory pathways could lead to new treatments for diseases characterized by chronic inflammation.

Case Study 1: Anticancer Mechanism

In a study published in 2023, researchers explored the efficacy of various pyrazolo[3,4-d]pyrimidine derivatives against cancer cell lines. N6-(2-methoxyphenyl)-1-methyl-N4-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine was included in the screening process and demonstrated significant cytotoxicity against MCF-7 breast cancer cells. The study highlighted the compound's ability to induce apoptosis through the inhibition of COX-2 expression.

Case Study 2: Antimicrobial Activity

Another research effort focused on evaluating the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that it effectively inhibited Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in clinical settings .

Mécanisme D'action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

N6-(2-methoxyphenyl)-1-methyl-N4-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets .

Activité Biologique

N6-(2-methoxyphenyl)-1-methyl-N4-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core with specific substituents that enhance its biological properties. Its molecular formula is C18H20N6, with a molecular weight of approximately 342.39 g/mol. The presence of methoxy and methyl groups contributes to its unique chemical behavior and interaction with biological targets.

N6-(2-methoxyphenyl)-1-methyl-N4-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine primarily acts as an inhibitor of cyclin-dependent kinases (CDKs) . CDKs are crucial regulators of the cell cycle, and their inhibition can lead to selective cytotoxicity against various cancer cell lines. The compound has shown promising results in inhibiting CDK2, which is associated with the proliferation of cancer cells such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating potent activity .

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound:

  • Inhibition of Cancer Cell Proliferation : The compound has demonstrated significant anti-proliferative effects against various cancer cell lines. For instance, it exhibited an IC50 value in the low micromolar range against MCF-7 and HCT-116 cells .
  • Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to the ATP-binding site of CDKs, preventing phosphorylation events that are critical for cell cycle progression .

Anti-inflammatory Properties

In addition to its anticancer effects, N6-(2-methoxyphenyl)-1-methyl-N4-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has also been explored for its anti-inflammatory potential. It may modulate specific signaling pathways involved in inflammation, although detailed studies are still required to elucidate these mechanisms fully .

Research Findings and Case Studies

Several key studies highlight the biological activity of this compound:

  • Cyclin-dependent Kinase Inhibition : A study indicated that derivatives of pyrazolo[3,4-d]pyrimidines could inhibit CDK2 effectively. The compound's structural modifications were found to enhance its binding affinity and specificity towards CDK2 .
  • Cell Cycle Arrest : Research demonstrated that treatment with this compound resulted in cell cycle arrest at the G2/M phase in cancer cells, suggesting its potential as a therapeutic agent in oncology .
  • Molecular Docking Studies : These studies confirmed that N6-(2-methoxyphenyl)-1-methyl-N4-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine interacts favorably with protein targets involved in cell signaling pathways .

Data Table: Biological Activity Summary

Activity TypeTargetIC50 Value (µM)Reference
AnticancerMCF-7 Cell Line10.5
AnticancerHCT-116 Cell Line12.0
CDK InhibitionCDK20.05
Anti-inflammatoryUnknown PathwaysTBD

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N6-(2-methoxyphenyl)-1-methyl-N4-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves coupling reactions between substituted phenylamines and pyrazolo[3,4-d]pyrimidine precursors under anhydrous conditions. For example, alkylation with 2-methylphenyl halides in dry acetonitrile (reflux, 12–24 hrs) followed by solvent evaporation and recrystallization (e.g., acetonitrile) yields crystalline products .
  • Key Data :

Reaction StepSolventTemperatureYield Range
AlkylationAcetonitrileReflux60–75%
RecrystallizationAcetonitrileRT85–90% purity
  • Critical Analysis : Variations in solvent polarity (e.g., dichloromethane vs. acetonitrile) significantly impact reaction kinetics and byproduct formation. IR and ¹H NMR are essential for confirming amine and aryl group substitutions .

Q. How can spectroscopic techniques (IR, NMR) validate the structural integrity of this compound?

  • Methodology :

  • IR Spectroscopy : Look for N-H stretching (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) to confirm amine and pyrimidine groups.
  • ¹H NMR : Characteristic peaks include aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ 3.7–3.9 ppm), and methyl substituents (δ 2.3–2.6 ppm) .
    • Data Contradictions : Inconsistent integration ratios in NMR may indicate incomplete alkylation or solvent residues. Cross-validation with mass spectrometry (HRMS) is recommended .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., anti-inflammatory vs. kinase inhibition)?

  • Methodology :

  • Dose-Response Curves : Compare IC₅₀ values across assays (e.g., COX-2 inhibition vs. IGF-1R kinase assays).
  • Structural Analogs : Test derivatives with modified substituents (e.g., methoxy vs. ethoxy groups) to isolate functional group contributions .
    • Theoretical Framework : Link bioactivity discrepancies to conformational flexibility of the pyrazolo[3,4-d]pyrimidine core, which may adopt distinct binding poses in different protein pockets .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to IGF-1R or COX-2. Prioritize docking poses with hydrogen bonds to key residues (e.g., Lys1003 in IGF-1R).
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes .
    • Data Integration : Combine docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values to validate predictions .

Q. What experimental designs mitigate challenges in pharmacokinetic profiling (e.g., low solubility)?

  • Methodology :

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoformulations (liposomes).
  • In Vivo Studies : Administer via intravenous vs. oral routes in rodent models to compare bioavailability. Monitor plasma concentrations via LC-MS/MS .
    • Critical Parameter : LogP values >3.5 indicate poor aqueous solubility, necessitating formulation optimization .

Methodological Frameworks for Research Design

Q. How to integrate this compound into a quadripolar methodological model (theoretical, epistemological, morphological, technical)?

  • Application :

  • Theoretical Pole : Align with kinase inhibition or anti-inflammatory theories.
  • Technical Pole : Optimize HPLC methods (C18 column, 70:30 acetonitrile/water) for purity analysis .
    • Outcome : Ensures holistic validation of hypotheses, bridging synthetic chemistry and pharmacological mechanisms .

Q. What statistical approaches address variability in high-throughput screening data?

  • Methodology :

  • ANOVA with Tukey’s Test : Identify significant differences in bioactivity across batches.
  • Principal Component Analysis (PCA) : Reduce dimensionality of spectral (IR/NMR) and bioactivity datasets .

Key Challenges and Contradictions

  • Synthesis vs. Bioactivity : Higher purity (≥95%) via recrystallization correlates with improved bioactivity but may reduce yield by 15–20% .
  • Computational vs. Experimental Data : Docking-predicted binding affinities often overestimate potency by 1–2 orders of magnitude, necessitating iterative refinements .

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